Comparative Lipophilicity (XLogP3) of 2-(2-Isopropylphenoxy)propanoic Acid vs. Ibuprofen and Naproxen
The lipophilicity of 2-(2-Isopropylphenoxy)propanoic acid, as measured by the computed partition coefficient XLogP3, is 3.0 [1]. This value is lower than that of the common NSAID ibuprofen, which has an XLogP3 of 3.5, and lower than naproxen's XLogP3 of 3.3 [2][3]. The reduced lipophilicity suggests a different profile for membrane permeability and distribution compared to these widely used in-class comparators, which is critical for applications where solubility and bioavailability are key considerations.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | Ibuprofen: 3.5; Naproxen: 3.3 |
| Quantified Difference | Target compound is 0.5 units lower than ibuprofen and 0.3 units lower than naproxen. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Lipophilicity is a critical determinant of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties and its experimental behavior in biological assays, making this quantitative difference a key selection factor over more lipophilic analogs.
- [1] PubChem. (2025). 2-(2-Isopropylphenoxy)propanoic acid (Compound Summary). PubChem CID: 3776973. View Source
- [2] PubChem. (2025). Ibuprofen (Compound Summary). PubChem CID: 3672. View Source
- [3] PubChem. (2025). Naproxen (Compound Summary). PubChem CID: 156391. View Source
